

ATTO 565 Amine in STED Microscopy: A Comparative Guide to Super-Resolution Dyes

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Compound of Interest		
Compound Name:	ATTO 565 amine	
Cat. No.:	B15136913	Get Quote

In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent dye is paramount to achieving high-quality, high-resolution images. Stimulated Emission Depletion (STED) microscopy, a leading super-resolution technique, pushes the boundaries of optical resolution, and its performance is intrinsically linked to the photophysical properties of the fluorescent probes used. This guide provides a detailed comparison of **ATTO 565 amine** with other commonly used dyes in its spectral class—Alexa Fluor 555, Abberior STAR 580, and Dyomics DY-547—to assist researchers in making informed decisions for their STED imaging experiments.

Photophysical Properties: A Head-to-Head Comparison

The brightness, photostability, and efficiency of a fluorophore are critical determinants of its suitability for STED microscopy. A high molar extinction coefficient and quantum yield contribute to a brighter signal, while high photostability allows for longer imaging times and the use of higher depletion laser powers required to achieve the highest resolution. The fluorescence lifetime is also a key parameter, influencing the efficiency of the STED process.

Below is a summary of the key photophysical properties of **ATTO 565 amine** and its counterparts.



Property	ATTO 565	Alexa Fluor 555	Abberior STAR 580	Dyomics DY- 547
Excitation Max (nm)	~564	~555	~587	~557
Emission Max (nm)	~590	~565	~607	~574
Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	~120,000	~150,000	~85,000	~150,000
Quantum Yield (%)	~90	Data not available	~90	Data not available
Fluorescence Lifetime (ns)	~4.0	Data not available	~3.5	Data not available

Performance in STED Microscopy: A Qualitative Overview

While a direct, quantitative comparison of STED performance across all four dyes in a single study is not readily available in published literature, we can infer their relative performance based on their properties and their prevalence in STED-related publications.

ATTO 565 is widely recognized for its exceptional performance in STED microscopy.[1][2] Its high quantum yield and long fluorescence lifetime make it a very bright and photostable dye, allowing for the acquisition of high-resolution images with excellent signal-to-noise ratios.[1] Its photostability is a key advantage, as it can withstand the high laser powers used for efficient depletion without rapid photobleaching.

Alexa Fluor 555 is another popular choice for STED microscopy. It is known for its high brightness, attributed to its high molar extinction coefficient. However, detailed quantitative data on its photostability under STED conditions compared to other dyes is limited.

Abberior STAR 580 has been specifically designed for STED microscopy and exhibits excellent photostability and brightness. Its spectral properties are well-suited for depletion with commonly



available STED laser lines.

Dyomics DY-547 is a bright dye with a high molar extinction coefficient. While it is used in fluorescence microscopy, its specific performance characteristics and photostability in STED microscopy compared to the other dyes in this guide are less documented.

Experimental Protocols: A General Guide for Immunofluorescence in STED Microscopy

The following is a generalized protocol for immunofluorescence staining of cellular structures for STED microscopy, which can be adapted for use with **ATTO 565 amine** and the other compared dyes. This protocol is based on established methods for STED imaging of the cytoskeleton.

I. Cell Culture and Fixation

- Cell Seeding: Seed cells on high-precision glass coverslips (#1.5H) to achieve a confluence of 50-70% at the time of fixation.
- Fixation:
 - For cytoskeleton staining, pre-warm a fixation buffer of 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to 37°C.
 - Gently wash the cells once with warm PBS.
 - Fix the cells by incubating with the PFA solution for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.

II. Permeabilization and Blocking

- Permeabilization: Incubate the fixed cells with a solution of 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell membranes.
- Blocking: Wash the cells three times with PBS and then incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.



III. Antibody Staining

- Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody
 (conjugated with ATTO 565 amine or other STED dyes) in the blocking buffer. Protect the
 samples from light from this point onwards. Incubate with the secondary antibody solution for
 1 hour at room temperature.
- Final Washes: Wash the cells three times with PBS for 5 minutes each.

IV. Mounting and Imaging

- Mounting: Mount the coverslips onto a microscope slide using a mounting medium with a refractive index optimized for STED microscopy (e.g., ProLong Diamond or Mowiol).
- Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).
- STED Imaging:
 - Use a STED microscope equipped with appropriate excitation and depletion lasers for the chosen dye. For ATTO 565, excitation is typically around 561 nm, and the depletion laser is around 750-775 nm.
 - Optimize the laser powers for excitation and depletion to achieve the best balance between resolution enhancement and photobleaching.
 - Acquire images using a high-numerical-aperture objective lens.

Experimental Workflow





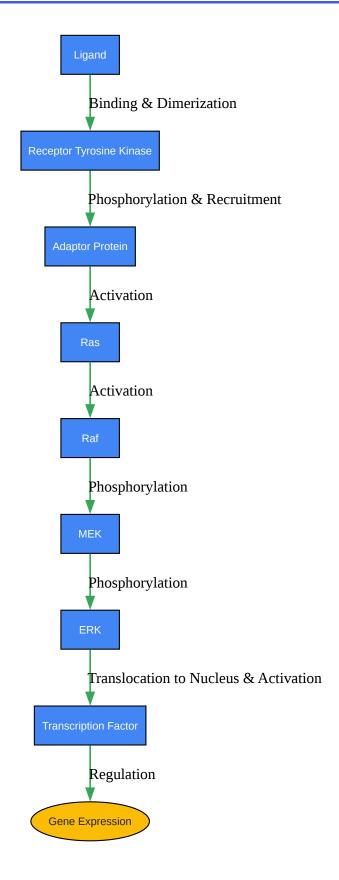
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Caption: A generalized workflow for a STED microscopy experiment.

Signaling Pathway Illustration

While this guide focuses on the comparison of fluorescent dyes rather than a specific signaling pathway, the following diagram illustrates a generic signaling cascade that could be studied using STED microscopy to visualize the spatial organization of the involved proteins.





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Caption: A representative receptor tyrosine kinase signaling pathway.



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